2-Chloro-1-(1H-indol-6-YL)ethanone
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Overview
Description
Synthesis Analysis
The synthesis involves the reaction of indole with chloroacetyl chloride in toluene, yielding 2-chloro-1-(indoline-1-yl)ethanone. This compound can further react with diamines or other agents to produce a variety of derivatives characterized by spectroscopic techniques such as IR, 1HNMR, and elemental analysis (Letters in Applied NanoBioScience, 2020).
Molecular Structure Analysis
Molecular structure and vibrational spectroscopic studies of related compounds have been conducted using techniques like single crystal X-ray diffraction, FTIR, NMR spectral analysis, and DFT computations. These studies offer insights into the atomic charges, MEP, HOMO-LUMO, NBO, and thermodynamic properties of the compound and its derivatives (Journal of Molecular Structure, 2016).
Chemical Reactions and Properties
"2-Chloro-1-(1H-indol-6-yl)ethanone" and its derivatives exhibit a range of chemical reactivities. For example, condensation reactions with various reagents have been used to create novel compounds with potential biological activities. These derivatives have been explored for their antimicrobial, antifungal, and COX-2 inhibitory activities, showing the versatility of this chemical framework (Letters in Drug Design & Discovery, 2022).
Scientific Research Applications
Antibacterial and Antifungal Properties
A significant application of 2-Chloro-1-(1H-indol-6-YL)ethanone derivatives is in the synthesis of novel compounds with pronounced antibacterial and antifungal activities. Research has demonstrated that various 1H-Indole derivatives, synthesized from reactions involving 2-chloro-1-(indoline-1-yl) ethanone, exhibit significant antimicrobial properties. These derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Candida albicans, highlighting their potential in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Anti-inflammatory Agents
Further extending the chemical versatility of 2-Chloro-1-(1H-indol-6-YL)ethanone, it serves as a precursor in the synthesis of chalcone derivatives with anti-inflammatory properties. These derivatives were created through reactions with chloroacetyl chloride, followed by various condensation steps. Evaluated in wistar albino rats, these compounds showed promise as anti-inflammatory agents, indicating their potential therapeutic applications in treating inflammation-related disorders (Current drug discovery technologies, 2022).
COX-2 Inhibition and Analgesic Activity
The compound and its derivatives have been investigated for their potential in synthesizing novel nonsteroidal anti-inflammatory drugs (NSAIDs). These studies include computational analysis and in-vivo assessments of analgesic and anti-inflammatory activities. Specifically, derivatives of 2-Chloro-1-(1H-indol-6-YL)ethanone were explored for their effects on the COX-2 enzyme, a key target in developing anti-inflammatory drugs, revealing compounds with significant biological activity. This underscores the compound's role in creating new therapeutic agents for treating pain and inflammation (Letters in Drug Design & Discovery, 2022).
Catalytic Syntheses
The synthesis of bis (1H-indol-3-yl)ethanones and related compounds has been facilitated by the use of B(HSO4)3 as an efficient catalyst. This method presents several advantages including generality, short reaction time, and excellent yields, indicating the utility of 2-Chloro-1-(1H-indol-6-YL)ethanone derivatives in synthetic chemistry for creating complex molecules with potential biological activities (Journal of Chemistry, 2012).
Biotransformation and Chiral Synthesis
Innovative biotransformation approaches using specific bacterial strains have been applied to derivatives of 2-Chloro-1-(1H-indol-6-YL)ethanone for the enantioselective synthesis of chiral intermediates, crucial for drug development. This process showcases the compound's role in facilitating the production of high-value chiral intermediates, such as those used in the synthesis of antifungal agents like Miconazole, demonstrating the intersection of microbiology and chemical synthesis in pharmaceutical manufacturing (Catalysts, 2019).
Future Directions
properties
IUPAC Name |
2-chloro-1-(1H-indol-6-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-10(13)8-2-1-7-3-4-12-9(7)5-8/h1-5,12H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEZBMJMDRLDLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558299 |
Source
|
Record name | 2-Chloro-1-(1H-indol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1H-indol-6-YL)ethanone | |
CAS RN |
123216-45-5 |
Source
|
Record name | 2-Chloro-1-(1H-indol-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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